molecular formula C8H10N4 B043360 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine CAS No. 132898-04-5

2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

Numéro de catalogue: B043360
Numéro CAS: 132898-04-5
Poids moléculaire: 162.19 g/mol
Clé InChI: NEOGGGHDLGYATP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-1,6-dimethylimidazo[4,5-b]pyridine is a significant heterocyclic aromatic amine (HAA) of considerable interest in toxicology, metabolic studies, and cancer research. This compound is primarily recognized for its role as a model mutagen and potential carcinogen, formed during the high-temperature cooking of protein-rich foods. Its research value lies in its capacity to form DNA adducts following metabolic activation by cytochrome P450 enzymes, specifically CYP1A2, which converts it into a highly reactive N-hydroxy derivative. This metabolite can subsequently bind to guanine bases in DNA, leading to mutations and initiating carcinogenesis. Consequently, this chemical is extensively utilized in in vitro and in vivo studies to investigate DNA damage mechanisms, repair pathways, and the fundamental processes of chemical carcinogenesis. Researchers employ it as a critical standard in analytical chemistry, using techniques like HPLC and mass spectrometry to detect and quantify HAAs in complex matrices. Furthermore, it serves as a vital tool in biochemical assays to evaluate the efficacy of chemopreventive agents and to study the specificity of DNA repair enzymes. This high-purity reagent is essential for advancing our understanding of dietary mutagens and their impact on human health.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,6-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N4/c1-5-3-6-7(10-4-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGGGHDLGYATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157837
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132898-04-5
Record name 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyridin-2-amine, 1,6-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Bioactivity and Mechanistic Investigations of 2 Amino 1,6 Dimethylimidazo 4,5 B Pyridine

Mutagenic and Carcinogenic Potential of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine and Related Heterocyclic Amines

Genotoxicity Assessment and Salmonella Mutagenicity Assays

This compound (PhIP) is a heterocyclic amine that has demonstrated mutagenic properties in various studies. The mutagenicity of PhIP and related heterocyclic amines is often evaluated using the Salmonella typhimurium reverse mutation assay, also known as the Ames test. This assay utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. The test assesses the ability of a chemical to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow in a histidine-deficient medium.

PhIP has been shown to be a potent mutagen in several Salmonella typhimurium strains, particularly after metabolic activation with a liver S9 fraction. For instance, its mutagenicity has been observed in the TA98 strain. nih.gov The metabolic activation is a crucial step, as the parent compound itself is not directly mutagenic. The mutagenic potency of PhIP in these assays can be influenced by the specific bacterial strain used and the source of the metabolic activation system. For example, the sensitivity to PhIP's mutagenic effects can vary between different strains, such as YG1024 and TA98, with YG1024 showing a higher sensitivity. nih.gov

The mutagenic potential of PhIP is generally considered to be lower than that of other heterocyclic amines like MeIQx and IQ when compared on a per microgram basis. nih.gov However, PhIP is the most abundant heterocyclic amine found in cooked meat and fish, which elevates its significance in terms of human exposure. nih.gov Studies have also shown that the mutagenicity of PhIP can be enhanced by the presence of other compounds, such as certain organophosphate pesticides. nih.gov

Interestingly, substances found in human urine have been shown to inhibit the mutagenicity of PhIP and other related heterocyclic amines in the Salmonella assay. nih.gov This suggests that the human body may possess mechanisms to detoxify these compounds, although the extent of this protection in vivo is still a subject of research.

Table 1: Mutagenic Potency of PhIP in Different Salmonella Strains
Salmonella StrainRelative Mutagenic PotencyReference
YG1024Higher sensitivity than TA98 nih.gov
TA98Demonstrates mutagenicity with S9 activation nih.gov
YG1019Lower potency compared to MeIQx and IQ nih.gov

Rodent Carcinogenicity Studies and Tumor Induction (e.g., Mammary, Colon, Prostate)

Studies in rodent models have provided significant evidence for the carcinogenic potential of this compound (PhIP). These studies have demonstrated that PhIP can induce tumors in various organs, with a notable tropism for the mammary glands, colon, and prostate. amegroups.orgnih.govnih.govnih.gov

In female rats, PhIP has been shown to be a potent mammary carcinogen. nih.govnih.gov The induction of mammary tumors is dose-dependent, and the characteristics of these tumors can be influenced by factors such as diet. nih.govnih.gov For example, a high-fat diet has been reported to enhance the malignant alterations in PhIP-induced mammary tumors in rats. nih.gov

The colon is another primary target for PhIP-induced carcinogenesis, particularly in male rats. nih.govnih.gov Long-term feeding studies with PhIP in the diet have shown a clear dose-dependent induction of colon carcinomas. nih.govnih.gov For instance, F344 male rats fed a diet containing 400 ppm of PhIP developed colon carcinomas at a high incidence. nih.gov The tumors are often well-differentiated tubular adenocarcinomas. nih.gov In contrast to rats, mice appear to be less susceptible to PhIP-induced colon cancer. nih.gov

The prostate has also been identified as a target organ for PhIP's carcinogenic effects in rats. nih.govjohnshopkins.edu Histopathological evaluation of rats treated with PhIP revealed the presence of prostate carcinomas, primarily in the ventral lobe. nih.gov PhIP-DNA adducts have been detected in all lobes of the rat prostate, indicating that the compound reaches and damages the genetic material in this organ. nih.gov

Table 2: Target Organs for PhIP-Induced Carcinogenesis in Rodents
OrganRodent ModelKey FindingsReference
Mammary GlandFemale Rats (F344, SD)Dose-dependent induction of mammary carcinomas. nih.govnih.gov
ColonMale Rats (F344)High incidence of colon carcinomas with a clear dose-response relationship. nih.govnih.gov
ProstateMale Rats (F344)Induction of prostate carcinomas, particularly in the ventral lobe. nih.govjohnshopkins.edu

Human Cancer Risk Assessment and Epidemiological Correlations

While direct experimental evidence in humans is not available, numerous epidemiological studies have investigated the association between the consumption of cooked meats, a primary source of this compound (PhIP), and the risk of developing various cancers. The carcinogenic organotropism of PhIP observed in animal models, particularly for the colon, mammary glands, and prostate, aligns with common cancer types in Western countries, suggesting a potential role for this compound in human cancer development. nih.gov

Several epidemiological studies have reported a positive association between the intake of well-done meat and an increased risk of breast cancer. aacrjournals.orgnih.govelsevierpure.com The presence of PhIP in these meats is suspected to be a contributing factor to this increased risk. aacrjournals.org Further supporting this link, PhIP-DNA adducts have been detected in normal breast tissues of women, with higher levels observed in women diagnosed with breast cancer compared to controls. aacrjournals.org

Similarly, the consumption of well-done meats containing PhIP has been linked to an increased risk of aggressive prostate cancer. nih.govmdpi.com PhIP is a known prostatic carcinogen in rodents and a DNA-damaging agent in human prostate cells. nih.govmdpi.com Biomarker studies have been developed to assess PhIP exposure, such as measuring PhIP levels in hair, to better understand its association with cancer risk. nih.govmdpi.com

The International Agency for Research on Cancer (IARC) has classified PhIP as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that the mechanisms of carcinogenicity operate in humans. nih.gov However, it is important to note that no epidemiological study has directly addressed the carcinogenic risk of PhIP itself to humans. nih.gov The reliance on food frequency questionnaires to estimate HAA exposure is a limitation in many epidemiological studies. dntb.gov.ua

Metabolic Activation and Detoxification Pathways of this compound and Analogs

Phase I Metabolism: Cytochrome P450-Mediated N-Hydroxylation (e.g., CYP1A2, CYP1A1, CYP1B1)

The metabolic activation of this compound (PhIP) is a critical step in its carcinogenic pathway. This process is primarily initiated by Phase I metabolism, specifically through N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This reaction converts the exocyclic amino group of PhIP into a reactive N-hydroxy metabolite, 2-hydroxyamino-1,6-dimethylimidazo[4,5-b]pyridine (N-OH-PhIP).

Several CYP enzymes have been identified as being involved in the N-hydroxylation of PhIP. The primary enzyme responsible for this activation in humans is CYP1A2, which is predominantly expressed in the liver. nih.govnih.gov CYP1A1, which is typically found in extrahepatic tissues, also contributes to the metabolic activation of PhIP. nih.gov While the maximum velocity (Vmax) for N-OH-PhIP formation is highest for CYP1A2, the catalytic efficiency (Vmax/Km) of CYP1A1 is greater, suggesting that extrahepatic CYP1A1 may play a more significant role in PhIP activation than previously thought. nih.gov

Another member of the CYP1 family, CYP1B1, has also been shown to produce the mutagenic N-OH-PhIP metabolite. nih.gov CYP1B1 is expressed in various extrahepatic tissues, including the prostate and mammary glands, which are target organs for PhIP-induced carcinogenesis. nih.gov

In addition to the activating N-hydroxylation pathway, CYP enzymes also catalyze the detoxification of PhIP through C-hydroxylation, leading to the formation of non-mutagenic metabolites such as 4'-hydroxy-PhIP. nih.gov All three enzymes, CYP1A2, CYP1A1, and CYP1B1, are capable of forming this detoxification product. nih.gov

Table 3: Kinetic Parameters of Human CYP Enzymes in PhIP Metabolism
EnzymeMetaboliteVmax (nmol/min/nmol P450)Km (µM)Catalytic Efficiency (Vmax/Km)Reference
CYP1A2N-OH-PhIP90791.14 nih.gov
4'-hydroxy-PhIP1.5430.03
CYP1A1N-OH-PhIP165.13.14 nih.gov
4'-hydroxy-PhIP7.88.20.95
CYP1B1N-OH-PhIP0.24.50.04 nih.gov
4'-hydroxy-PhIP0.32.20.14

Phase II Metabolism: Conjugation by Sulfotransferases, Acetyltransferases, and Glucuronosyltransferases

Following Phase I metabolism, the reactive intermediate N-hydroxy-2-amino-1,6-dimethylimidazo[4,5-b]pyridine (N-OH-PhIP) and the parent compound PhIP can undergo Phase II conjugation reactions. These reactions are generally considered detoxification pathways, as they increase the water solubility of the compounds, facilitating their excretion. The primary enzymes involved in the Phase II metabolism of PhIP and its metabolites are sulfotransferases (SULTs), N-acetyltransferases (NATs), and UDP-glucuronosyltransferases (UGTs). dntb.gov.ua

Sulfotransferases catalyze the transfer of a sulfonate group to N-OH-PhIP, a reaction that can lead to the formation of a highly reactive and unstable sulfate ester. This ester can spontaneously break down to form a nitrenium ion, which is capable of binding to DNA and initiating the carcinogenic process.

N-acetyltransferases are involved in the O-acetylation of N-OH-PhIP, which also results in a reactive intermediate that can form DNA adducts. The activity of NATs can vary significantly among individuals due to genetic polymorphisms, which may influence susceptibility to PhIP-induced cancer.

UDP-glucuronosyltransferases play a crucial role in the detoxification of both PhIP and N-OH-PhIP by catalyzing their conjugation with glucuronic acid. nih.gov This process forms more water-soluble glucuronide conjugates that can be readily eliminated from the body. Several UGT isoforms are capable of glucuronidating PhIP and its N-hydroxy metabolite. Among them, UGT1A10, an extrahepatic enzyme, has been shown to exhibit significantly higher glucuronidation activity against both PhIP and N-OH-PhIP compared to other UGT family members. nih.gov Kinetic analyses have demonstrated that UGT1A10 is particularly efficient at detoxifying N-OH-PhIP. nih.gov Genetic variations in UGT enzymes can affect their activity and may play a role in an individual's susceptibility to the carcinogenic effects of heterocyclic amines. nih.gov

Table 4: Phase II Enzymes Involved in PhIP Metabolism
Enzyme FamilySubstrateFunctionReference
Sulfotransferases (SULTs)N-OH-PhIPFormation of reactive sulfate esters. dntb.gov.ua
N-acetyltransferases (NATs)N-OH-PhIPFormation of reactive O-acetyl esters. dntb.gov.ua
UDP-glucuronosyltransferases (UGTs)PhIP and N-OH-PhIPDetoxification through glucuronidation. UGT1A10 is highly active. nih.gov

Formation of DNA-Reactive Electrophilic Metabolites (e.g., N-Hydroxy Esters)

The bioactivation of this compound (PhIP) is a critical step in its carcinogenic activity, involving its conversion into highly reactive electrophilic metabolites that can covalently bind to DNA. This metabolic activation is a multi-step process initiated by the N-oxidation of the exocyclic amino group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2. aacrjournals.orgwikipedia.orgaacrjournals.org This enzymatic action results in the formation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP), a proximate mutagenic metabolite. aacrjournals.orgnih.gov

Subsequent to N-hydroxylation, N-hydroxy-PhIP undergoes further activation through Phase II esterification reactions. ebi.ac.uk This involves the action of sulfotransferases (SULTs) or N-acetyltransferases (NATs), which catalyze the formation of highly electrophilic and unstable O-sulfonyl and O-acetyl esters, respectively. aacrjournals.orgnih.gov These esters, such as N-acetoxy-PhIP, are considered the ultimate carcinogenic metabolites of PhIP. nih.govnih.gov They can spontaneously break down to form a highly reactive nitrenium ion, which is a powerful electrophile that readily attacks nucleophilic sites on biological macromolecules like DNA. wikipedia.orgpnas.org The formation of these DNA-reactive metabolites is a key event in the initiation of PhIP-induced carcinogenesis. nih.gov

Another metabolite, 2-amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), has been identified as a rearranged product of the N-hydroxylation of the exocyclic amino group and is considered a marker of the activation of PhIP. researchgate.net This product is formed from the degradation of unstable conjugates of N-acetoxy-PhIP with proteins, glutathione, or buffer constituents. ebi.ac.uknih.gov

Detoxification Pathways and Excretion of Metabolites

In addition to bioactivation pathways, this compound (PhIP) and its metabolites are also subject to detoxification processes that facilitate their elimination from the body. The primary detoxification route for PhIP in humans is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgoup.com This process involves the addition of a glucuronic acid moiety to the PhIP molecule or its metabolites, increasing their water solubility and facilitating their excretion in urine and feces. dtic.mil

Several glucuronide conjugates of PhIP have been identified in human urine. aacrjournals.org The most abundant of these is N-hydroxy-PhIP-N2-glucuronide. aacrjournals.orgnih.gov Other significant urinary metabolites include PhIP-N2-glucuronide and N-hydroxy-PhIP-N3-glucuronide. nih.gov The parent compound, PhIP, can also be directly glucuronidated at the N2 and N3 positions. oup.com These glucuronides are not reactive and are considered detoxification products. oup.com

Another detoxification pathway involves the hydroxylation of PhIP at the 4' position of the phenyl ring, forming 2-amino-1-methyl-6-(4'-hydroxy)phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP). nih.govoup.com This metabolite can then be further conjugated by sulfation or glucuronidation to form polar compounds that are readily excreted. oup.com

Studies in humans have shown that after consumption of well-cooked meat containing PhIP, the majority of its metabolites are excreted in the urine within the first 12 to 24 hours. oup.comnih.gov The profile and quantity of these excreted metabolites can vary significantly among individuals, reflecting inter-individual differences in metabolic pathways. nih.gov

Major Urinary Metabolites of PhIP in Humans

MetaboliteMetabolic PathwaySignificance
N-hydroxy-PhIP-N2-glucuronideGlucuronidation of N-hydroxy-PhIPMost abundant urinary metabolite, detoxification product. aacrjournals.orgnih.gov
PhIP-N2-glucuronideDirect glucuronidation of PhIPDetoxification product. nih.gov
N-hydroxy-PhIP-N3-glucuronideGlucuronidation of N-hydroxy-PhIPDetoxification product. nih.gov
4'-PhIP-sulphateHydroxylation followed by sulfationDetoxification product. nih.gov

Influence of Enzyme Phenotypes and Genotypes on Heterocyclic Amine Metabolism

The balance between the bioactivation and detoxification of this compound (PhIP) is significantly influenced by an individual's genetic makeup, specifically the polymorphisms in genes encoding for metabolic enzymes. nih.govresearchgate.net These genetic variations can lead to differences in enzyme expression and activity, thereby affecting an individual's susceptibility to the carcinogenic effects of PhIP. aacrjournals.orgnih.gov

Key enzymes involved in PhIP metabolism include cytochrome P450 1A2 (CYP1A2) and N-acetyltransferases (NAT1 and NAT2). wikipedia.org CYP1A2 is responsible for the initial N-hydroxylation of PhIP, a critical step in its bioactivation. aacrjournals.orgwikipedia.org The expression of CYP1A2 can vary up to 40-fold among individuals and can be influenced by factors such as smoking and diet. wikipedia.org Individuals can be classified as having a "rapid" or "slow" CYP1A2 phenotype. aacrjournals.org Those with a rapid phenotype may metabolize PhIP more efficiently, potentially leading to higher levels of the reactive N-hydroxy-PhIP. aacrjournals.orgwikipedia.org Studies have shown a correlation between high CYP1A2 activity and reduced levels of unmetabolized PhIP in the urine, suggesting a greater conversion to its bioactive form. aacrjournals.org

Similarly, NAT1 and NAT2 are involved in the O-acetylation of N-hydroxy-PhIP to form the highly reactive N-acetoxy-PhIP. wikipedia.org Genetic polymorphisms in NAT2 result in "rapid" and "slow" acetylator phenotypes. wikipedia.org Individuals with a rapid NAT2 phenotype may be at a greater risk from PhIP exposure due to more efficient bioactivation. wikipedia.org The combination of rapid CYP1A2 and rapid NAT2 phenotypes has been implicated as an increased risk factor for colon cancer associated with heterocyclic amine exposure. aacrjournals.org

Conversely, UDP-glucuronosyltransferases (UGTs) are involved in the detoxification of PhIP and its metabolites. wikipedia.org Polymorphisms in UGT genes could also influence an individual's ability to detoxify and excrete PhIP, although this area is less studied than CYP1A2 and NATs. The interplay of these genetic polymorphisms in metabolic enzymes ultimately determines the internal dose of reactive PhIP metabolites and, consequently, the level of DNA damage. nih.gov

Influence of Enzyme Phenotypes on PhIP Metabolism

EnzymePhenotypeEffect on PhIP MetabolismPotential Consequence
CYP1A2RapidIncreased N-hydroxylation of PhIP. aacrjournals.orgHigher levels of bioactive N-hydroxy-PhIP. aacrjournals.org
SlowDecreased N-hydroxylation of PhIP. aacrjournals.orgLower levels of bioactive N-hydroxy-PhIP. aacrjournals.org
NAT2RapidIncreased O-acetylation of N-hydroxy-PhIP. wikipedia.orgHigher levels of highly reactive N-acetoxy-PhIP. wikipedia.org
SlowDecreased O-acetylation of N-hydroxy-PhIP. wikipedia.orgLower levels of highly reactive N-acetoxy-PhIP. wikipedia.org

Interaction of this compound Metabolites with Biological Macromolecules

DNA Adduct Formation and Characterization

The ultimate carcinogenic metabolites of this compound (PhIP), the highly reactive electrophilic esters, can covalently bind to DNA, forming PhIP-DNA adducts. aacrjournals.org This adduct formation is considered a crucial initiating event in the process of chemical carcinogenesis. pnas.org The primary site of adduction for PhIP is the C8 position of the guanine base in DNA. pnas.org The major DNA adduct formed both in vivo and in vitro is N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). pnas.orgdtic.mil

The formation of PhIP-DNA adducts has been observed in various tissues in animal models, including the colon, which is a target organ for PhIP-induced tumors in male rats. wikipedia.orgnih.gov Adducts have also been detected in the small intestine, stomach, kidney, liver, lungs, and white blood cells of rats administered PhIP. nih.gov In humans, PhIP-DNA adducts have been identified in colon and blood following exposure to dietary-relevant doses of PhIP. wikipedia.org Furthermore, PhIP-DNA adducts have been detected in prostate tissue of men with prostate cancer, suggesting a potential role for PhIP in the etiology of this disease. nih.govascopubs.org

The presence of the bulky PhIP molecule attached to the guanine base can distort the DNA double helix. pnas.org Structural studies have shown that the dG-C8-PhIP adduct can adopt different conformations within the DNA, including a base-displaced intercalative structure and an external groove-binding structure. pnas.org These structural alterations can interfere with normal cellular processes such as DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov The types of mutations most commonly induced by PhIP-DNA adducts are G to T transversions. pnas.org

Protein Adduct Formation (e.g., Serum Albumin, Hemoglobin)

In addition to DNA, the reactive electrophilic metabolites of this compound (PhIP) can also form covalent adducts with proteins. nih.govnih.govacs.org The most abundant protein in blood plasma, serum albumin (SA), and the protein component of red blood cells, hemoglobin (Hb), are major targets for adduction by carcinogens. acs.orgnih.gov PhIP-protein adducts, particularly with serum albumin, have been investigated as potential biomarkers of exposure to the biologically effective dose of PhIP. nih.gov

Metabolites of PhIP, such as 2-nitro-1-methyl-6-phenylimidazo[4,5-b]pyridine (NO2-PhIP), 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), and N-acetoxy-PhIP, have been shown to react with human serum albumin in vitro. nih.govnih.govacs.org The primary site of adduction on serum albumin is the cysteine-34 residue, which is the only unpaired cysteine in the protein. nih.gov Adducts have also been identified at other sites on serum albumin, including multiple lysine and tyrosine residues when reacted with NO2-PhIP. nih.govnih.gov The major adducts formed between SA and HONH-PhIP have been identified as acid-labile sulfinamide linkages at Cys34. nih.gov

PhIP has also been shown to form adducts with hemoglobin. dtic.mil However, compared to some other aromatic amines, the levels of PhIP-hemoglobin adducts formed are relatively low. nih.gov The stability of protein adducts, with serum albumin having a half-life of 20-25 days and hemoglobin having a lifespan of up to 120 days, makes them useful for assessing longer-term exposure to carcinogens compared to urinary metabolites which reflect more recent exposure. nih.gov

PhIP Adducts with Biological Macromolecules

MacromoleculePrimary AdductSignificance
DNAN-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). pnas.orgInitiating event in carcinogenesis, can lead to mutations. pnas.orgnih.gov
Serum AlbuminAdducts at Cysteine-34, as well as lysine and tyrosine residues. nih.govnih.govnih.govBiomarker of long-term exposure to the biologically effective dose of PhIP. nih.gov
HemoglobinPhIP-hemoglobin adducts. dtic.milBiomarker of exposure, though formed at lower levels than some other carcinogens. nih.gov

Cellular and Molecular Mechanisms of this compound-Induced Biological Effects

The biological effects of this compound (PhIP) at the cellular and molecular level are primarily driven by the formation of DNA adducts. pnas.org These adducts, if not removed by cellular DNA repair mechanisms, can lead to mutations during DNA replication. nih.gov The presence of a bulky PhIP molecule on a guanine base can cause the DNA polymerase to misread the template strand, leading to the insertion of an incorrect base opposite the adduct. pnas.org This can result in permanent changes to the DNA sequence, or mutations, in critical genes that control cell growth and proliferation, such as proto-oncogenes and tumor suppressor genes.

The accumulation of mutations in these key genes can disrupt normal cellular function and contribute to the multi-stage process of carcinogenesis. For instance, a G to T transversion, a common mutation induced by PhIP, in a critical codon of a proto-oncogene could lead to its activation, resulting in uncontrolled cell division. Conversely, a similar mutation in a tumor suppressor gene could inactivate it, removing a crucial checkpoint in the cell cycle.

Impacts on Mitochondrial Homeostasis and Oxidative Stress Pathways

Research into the biological effects of this compound and its derivatives has revealed significant impacts on cellular energy and stress pathways, particularly concerning mitochondrial function and oxidative balance. A prominent derivative, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), has been a focus of these investigations.

Short-term exposure to PhIP has been shown to induce oxidative stress in the colon of rats. nih.gov This is accompanied by a disruption in the expression of genes associated with the mitochondrial electron transport chain, a critical component of cellular respiration. nih.gov Dysfunction of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA. nih.gov In fact, PhIP exposure has been found to alter the energy metabolism in colon epithelial cells, leading to an increase in aerobic respiration. nih.gov

Further studies have demonstrated that PhIP is selectively toxic to dopaminergic neurons, a mechanism believed to be mediated by the induction of oxidative stress. nih.gov Treatment with PhIP led to an increased formation of oxidative damage markers such as 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine in these neurons. The protective effect observed when cells were pre-treated with the antioxidant N-acetylcysteine further supports the role of oxidative stress in PhIP-induced toxicity. nih.gov

Modulation of Inflammation and Related Cellular Responses

Derivatives of imidazo[4,5-b]pyridine have demonstrated notable anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are mediators of inflammation.

A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives found that they were effective inhibitors of both COX-1 and COX-2. Certain compounds within this series showed potent and selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, compound 3f from the study exhibited a two-fold selectivity for COX-2 over COX-1. More recently, researchers have focused on discovering 1H-Imidazo[4,5-b]pyridine derivatives as potent inhibitors of bromodomain and extra-terminal (BET) proteins to manage neuropathic pain by reducing neuroinflammation and the expression of pro-inflammatory cytokines.

Table 1: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

Compound COX-1 IC₅₀ (µmol/L) COX-2 IC₅₀ (µmol/L) Selectivity Index (COX-1/COX-2)
3c >100 17.8 >5.6
3f 21.8 9.2 2.37
3h 43.1 18.9 2.28

Data sourced from Kirwen et al. (2017).

Alterations in MicroRNA (miRNA) Profiles in Target Tissues

Based on available research, there is currently no specific information detailing the effects of this compound or its derivatives on the alteration of microRNA (miRNA) profiles in target tissues.

Cell Cycle Perturbations and Antiproliferative Mechanisms of Imidazo[4,5-b]pyridine Derivatives

The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has made its derivatives a subject of interest in anticancer research. Numerous studies have demonstrated their potent antiproliferative activity against a variety of human cancer cell lines.

One of the identified mechanisms of action is the perturbation of the cell cycle. For example, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines was found to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that halts cell division. Another study on imidazo[4,5-b]pyridine-derived acrylonitriles confirmed that their antiproliferative effect was due to the inhibition of tubulin polymerization, a process essential for forming the mitotic spindle during cell division.

The antiproliferative potency varies significantly depending on the substitutions on the imidazo[4,5-b]pyridine core. Bromo-substituted derivatives and those bearing amidino or 2-imidazolinyl groups have shown particularly strong and selective activity against colon carcinoma cell lines, with IC₅₀ values in the sub-micromolar range. Tetracyclic imidazo[4,5-b]pyridine derivatives have also been synthesized and demonstrated pronounced cytostatic effects, with some compounds showing activity in the nanomolar range against breast and colon cancer cells.

Table 2: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Cancer Cell Line IC₅₀ (µM)
Compound 10 (bromo-substituted with unsubstituted amidino group) SW620 (Colon Carcinoma) 0.4
Compound 14 (bromo-substituted with 2-imidazolinyl group) SW620 (Colon Carcinoma) 0.7
Compound 8 (bromo-substituted with 4-cyanophenyl group) HeLa (Cervical Cancer) 3.2
SW620 (Colon Carcinoma) 1.8
PC3 (Prostate Cancer) 2.9
Compound 19 (N-methyl with p-hydroxy substituted phenyl group) Capan-1 (Pancreatic Cancer) 1.45
K-562 (Leukemia) 1.90

Data compiled from multiple sources.

Other Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Antiviral Properties of Substituted Imidazo[4,5-b]pyridines (e.g., against Human Cytomegalovirus, Varicella-Zoster Virus)

While broad-spectrum antiviral activity has not been a consistent finding for imidazo[4,5-b]pyridine derivatives, certain substituted compounds have shown selective efficacy against specific viruses. For example, a bromo-substituted derivative containing an unsubstituted phenyl ring and a para-cyano-substituted derivative exhibited moderate, selective activity against Respiratory Syncytial Virus (RSV).

In the search for treatments for Hepatitis B Virus (HBV), a series of 2,5 and/or 6-substituted imidazopyridines, particularly those from the 6-chloroimidazo[4,5-b]pyridine series, were investigated. One of the most promising compounds, a 2-diethylaminoethyl-substituted derivative, not only reduced the secretion of HBV rcDNA but also decreased levels of HBV cccDNA and pgRNA. This compound demonstrated activity that was highly competitive with interferon.

Additionally, researchers have synthesized novel amino-substituted imidazopyridine nucleoside derivatives as analogues of the antiviral drug Maribavir to test their efficacy against Human Cytomegalovirus (HCMV). However, these specific isosters did not show interesting antiviral activity in the conducted evaluations.

Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Series Target Virus Activity
Bromo-substituted derivative 7 Respiratory Syncytial Virus (RSV) Moderate, selective (EC₅₀ = 21 µM)
para-cyano-substituted derivative 17 Respiratory Syncytial Virus (RSV) Moderate, selective (EC₅₀ = 58 µM)
6-chloroimidazo[4,5-b]pyridine series Hepatitis B Virus (HBV) Promising; reduction in secreted rcDNA, cccDNA, and pgRNA levels

Data compiled from multiple sources.

Potential as Analgesic, Sedative, Anti-inflammatory, and Herbicidal Agents

The diverse biological activities of the broader imidazopyridine class suggest potential applications in various therapeutic and agricultural fields.

Analgesic: A study on 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (an isomer of the title compound's class) found its analgesic activity to be more potent than indomethacin and morphine in several experimental models. More directly, 1H-Imidazo[4,5-b]pyridine derivatives have been identified as promising agents for treating neuropathic pain by reducing neuroinflammation.

Sedative: The imidazopyridine class, in general, includes GABAA receptor agonists, which are known to have sedative effects. While specific studies on this compound are lacking, related isomers like imidazo[1,2-a]pyridines (e.g., Zolpidem) are well-known sedatives.

Anti-inflammatory: As detailed in section 3.4.2, imidazo[4,5-b]pyridine derivatives have well-documented anti-inflammatory properties, primarily through the inhibition of COX enzymes.

Herbicidal and Fungicidal: While information on herbicidal properties is limited to related isomers like imidazo[1,2-a]pyridines which have shown phytotoxic activity, direct research on imidazo[4,5-b]pyridines for this purpose is less common. However, studies have shown that some novel imidazo[4,5-b]pyridine derivatives exhibit good fungicidal activity against pathogens like Puccinia polysora, with one compound showing efficacy comparable to the commercial fungicide tebuconazole.

Role as Enzyme Inhibitors (e.g., cAMP Phosphodiesterase, Dipeptidyl Peptidase-4)

Research into the bioactivity of the imidazo[4,5-b]pyridine scaffold, the core structure of this compound, has revealed its potential as a potent and selective inhibitor of certain enzymes. Notably, derivatives of this chemical family have been investigated for their effects on phosphodiesterases (PDEs), which are crucial enzymes in regulating intracellular signaling pathways.

Specifically, novel imidazo[4,5-b]pyridines have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.govacs.orgnih.gov PDE10A is an enzyme that regulates the intracellular signaling of cyclic adenosine 3′-5′-monophosphate (cAMP) and cyclic guanosine 3′-5′-monophosphate (cGMP) by breaking them down. nih.gov The imidazo[4,5-b]pyridine scaffold was explored as a way to improve the oral bioavailability of potent PDE10A inhibitors. nih.govacs.orgnih.gov Structure-activity relationship studies have shown that the imidazo[4,5-b]pyridine core is critical for high binding affinity to the PDE10A enzyme. nih.gov Several structurally diverse imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory activity against PDE10A, with IC50 values in the nanomolar range. nih.govacs.orgnih.gov

While the imidazo[4,5-b]pyridine scaffold shows promise as a PDE10A inhibitor, there is no specific information in the provided search results regarding the inhibitory activity of this compound against Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a role in glucose metabolism by inactivating incretin hormones. nih.gov Although various heterocyclic compounds are known to be DPP-4 inhibitors, specific data for this compound is not available in the provided results.

Table 1: PDE10A Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

This table presents data for potent and structurally diverse imidazo[4,5-b]pyridines, as reported in research on PDE10A inhibitors. acs.orgnih.gov

Antituberculosis Activity

The imidazo[4,5-b]pyridine skeleton has been a subject of investigation for its potential antituberculosis properties. Various derivatives of this class have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Early research focused on establishing a Quantitative Structure-Activity Relationship (QSAR) for these compounds, finding that hydrophobicity is a key factor for their tuberculostatic activity. nih.gov

More recent studies on related imidazo[1,2-a]pyridine (B132010) derivatives, a different isomeric form, have shown potent activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govrsc.org Some of these compounds exhibited minimum inhibitory concentrations (MIC) in the sub-micromolar and even nanomolar range. acs.org For instance, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed MIC90 values of ≤1 μM against various tuberculosis strains. nih.gov Another study on imidazo[1,2-a]pyridine-3-carboxamides reported compounds with MIC values as low as ≤0.006 μM. acs.org

The proposed mechanism of action for some of the highly active imidazo[1,2-a]pyridines involves the inhibition of the cytochrome bc1 complex (QcrB), which is essential for the energy metabolism of M. tuberculosis. acs.org While this provides a potential target, further investigation is needed to confirm if imidazo[4,5-b]pyridine derivatives, including this compound, share this mechanism.

A study on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives identified several compounds with potent in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv), with MIC values in the sub-micromolar range. nih.gov These findings suggest that the imidazo[4,5-b]pyridine scaffold is a promising starting point for the development of new antituberculosis agents. nih.gov

Table 2: Antitubercular Activity of Selected 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives

This table shows the minimum inhibitory concentration (MIC) of potent analogues against Mycobacterium tuberculosis (H37Rv). nih.gov

Structure Activity Relationship Sar Studies of 2 Amino 1,6 Dimethylimidazo 4,5 B Pyridine and Its Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological activities of imidazo[4,5-b]pyridine derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. This structural dependence is a key focus of structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential.

The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the design of novel anticancer agents, largely due to its structural similarity to purines. nih.gov Modifications to this skeleton can yield derivatives with enhanced and more selective antiproliferative activity. nih.gov

Several SAR studies have shed light on the structural features that govern the antiproliferative effects of these compounds. For instance, the placement of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus has been shown to improve antiproliferative activity. nih.gov Similarly, the presence of a hydroxyl group at the para position of a phenyl ring substituent can enhance this activity. nih.gov Conversely, methoxy-substituted derivatives have demonstrated lower antiproliferative potency. nih.gov

Further studies have revealed that the introduction of a bromine atom into the pyridine (B92270) nucleus can markedly increase the antiproliferative activity of imidazo[4,5-b]pyridines. mdpi.com For example, a bromo-substituted derivative bearing an unsubstituted amidino group on a phenyl ring showed significant inhibitory activity against colon carcinoma cells at sub-micromolar concentrations. mdpi.com Another potent compound was a bromo-substituted derivative with a 2-imidazolinyl group at the phenyl ring. mdpi.com The conversion of nitro groups to amino groups has also been found to improve the antiproliferative activity of these compounds. nih.gov

These findings underscore the importance of substituent choice and placement in modulating the anticancer properties of imidazo[4,5-b]pyridine derivatives, providing a rational basis for the design of more effective therapeutic agents.

The interaction of imidazo[4,5-b]pyridine derivatives with nucleic acids is a critical aspect of their biological activity, particularly for their mutagenic and potential therapeutic effects. The affinity and specificity of these interactions are governed by the structural features of the imidazo[4,5-b]pyridine molecule.

For many heterocyclic amines, metabolic activation is a prerequisite for DNA binding. This process, often mediated by cytochrome P450 enzymes, converts the parent compound into a reactive intermediate that can then form covalent adducts with DNA bases, primarily guanine. oup.comnih.gov The specific structure of the heterocyclic amine influences the efficiency of this activation and the nature of the resulting DNA adducts. oup.com

The binding of small molecules to DNA and RNA can be influenced by various factors, including the molecule's size, shape, charge, and the presence of specific functional groups that can participate in hydrogen bonding, electrostatic interactions, or intercalation between base pairs. While specific studies detailing the DNA/RNA binding affinity of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine are not extensively available in the provided context, general principles of nucleic acid recognition by small molecules can be applied.

SAR in the Inhibition of this compound Analog Formation

The formation of this compound and other heterocyclic amines is a complex process that can be inhibited by various compounds, particularly those that can scavenge reactive carbonyl species or interfere with the Maillard reaction pathways.

Phenolic compounds have been investigated for their ability to inhibit the formation of heterocyclic amines. Their mechanism of action is often linked to their ability to act as carbonyl scavengers. nih.gov The formation of carcinogenic aminoimidazoazaarenes, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), involves the reaction of creatine (B1669601) or creatinine (B1669602) with reactive carbonyls like phenylacetaldehyde. nih.gov

The structure of a phenolic compound determines its effectiveness as an inhibitor. Phenolics with a high carbonyl scavenging ability, such as m-diphenols and 1,3,5-triphenols, have been shown to inhibit the formation of PhIP. nih.gov In contrast, phenolics that primarily act as free radical scavengers and are easily converted into quinones, such as o- and p-diphenols, can actually promote the formation of PhIP. nih.gov The behavior of other phenolics, like 1,2,3- and 1,2,4-triphenols, depends on their ring substitutions, acting as either carbonyl scavengers or free radical scavengers. nih.gov

Phloroglucinol, a trihydroxyphenol, has been identified as a particularly efficient inhibitor of HCA formation, achieving 76-96% inhibition in beef patties. nih.gov This high efficiency is attributed to its ability to trap reactive carbonyls. nih.gov Naringenin, a flavonoid found in citrus fruits, has also been identified as a promising inhibitor of HCA formation in both chemical model systems and beef patties. nih.gov Interestingly, a direct correlation between the radical scavenging capacity of phenolic compounds and their ability to inhibit PhIP formation is not always observed, suggesting that carbonyl scavenging is a key mechanism. nih.govsuny.edu

The formation of heterocyclic amines is intrinsically linked to the Maillard reaction, which involves the reaction of amino acids and reducing sugars at high temperatures. nih.govnih.gov Creatine or creatinine are also key precursors for many of these compounds. nih.govwikipedia.org Consequently, the types and concentrations of available amino acids and sugars can significantly influence the formation of HCAs.

Studies have shown that the addition of certain amino acids can inhibit the formation of PhIP. k-state.edunih.gov In model systems, tryptophan, lysine, leucine, and proline have demonstrated pronounced inhibitory effects on PhIP formation. k-state.edu The proposed mechanism for this inhibition is the scavenging of phenylacetaldehyde, a key intermediate in PhIP formation, by these amino acids. nih.gov This suggests a competitive reaction where the added amino acids react with phenylacetaldehyde, thereby reducing its availability to participate in the formation of PhIP. nih.gov

Analytical Methodologies for 2 Amino 1,6 Dimethylimidazo 4,5 B Pyridine and Its Metabolites

Sample Preparation Techniques for Complex Biological and Food Matrices

Effective sample preparation is a critical step for the reliable analysis of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine. This involves extracting the target compounds from the sample matrix and removing interfering components that could compromise the accuracy of subsequent analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the analysis of PhIP and other HAAs. nih.gov The method relies on the partitioning of analytes between a solid sorbent and a liquid phase. A common SPE procedure allows for the determination of PhIP and other HAAs at levels as low as 1 ng/g from a 10 g food sample. nih.gov The general process involves conditioning the SPE cartridge, loading the sample extract, washing away impurities, and finally eluting the analytes with a suitable solvent. mdpi.com For biological samples like urine, a two-step SPE method has been optimized to effectively recover a wide range of nucleic acid adducts, which are relevant biomarkers for metabolites of compounds like PhIP. mdpi.com

Microwave-Assisted Solvent Extraction (MASE) offers a significant improvement over traditional extraction methods in terms of speed, efficiency, and solvent consumption. rsc.orgsbmu.ac.iryoutube.com This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target analytes from the matrix. chim.itijpsjournal.com MASE has been successfully applied to determine HAAs in fried chicken nuggets, where PhIP was detected in all samples in a concentration range of 284–1882 ng/g. rsc.org The primary advantages of MASE include reduced extraction times and lower solvent usage, which translates to higher sample throughput and lower analytical costs. youtube.com

Extraction MethodTypical Extraction Time (24 samples)Solvent ConsumptionKey AdvantagesSource
Microwave-Assisted Extraction (MASE)~40 minutes (+20 min cooldown)LowHigh speed, high productivity, low cost per sample youtube.com
Pressurized Fluid Extraction~360 minutesModerateAutomated process youtube.com
Soxhlet ExtractionHoursHighEstablished, traditional method youtube.com

'Blue Cotton' Adsorption is a specialized clean-up and enrichment technique that leverages the high affinity of the planar structures of HAAs for a copper phthalocyanine (B1677752) trisulfonate ligand immobilized on a cotton support. This method was instrumental in the initial isolation and identification of PhIP from fried beef, used in conjunction with methanol (B129727) extraction and HPLC purification. nih.gov A similar approach using a "Blue-Chitin" column has been employed to extract PhIP from digested human hair samples prior to analysis by column-switching liquid chromatography-mass spectrometry. nih.gov

Dispersive Liquid–Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique for preconcentrating analytes from aqueous samples. mdpi.comnih.gov The method involves injecting a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte. mdpi.com While direct applications for this compound are not extensively documented, its utility for other trace organic pollutants like polycyclic aromatic hydrocarbons in environmental and biological samples suggests its potential applicability. nih.govresearchgate.netnih.gov The technique is valued for its simplicity, speed, and minimal use of organic solvents. researchgate.net

Chromatographic Separation Techniques

Chromatography is essential for separating the target analytes from other components in the purified extract before detection.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical methods for HAAs, including PhIP and its metabolites. nih.govnih.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov A validated LC-tandem mass spectrometry (LC-MS/MS) assay has been developed for the simultaneous analysis of PhIP and its primary metabolite, 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), in a wide array of biological matrices, including plasma, urine, bile, and various tissues. nih.gov This method demonstrates the robustness of HPLC for complex bioanalytical studies. nih.gov The accuracy of novel detection methods, such as electrochemical sensors, is often validated by comparing the results against established HPLC methods. mdpi.com

MatrixAnalyte(s)Detection MethodKey Findings / Validation RangeSource
Plasma, Bile, Tissues (Mouse)PhIP, N-OH-PhIPTandem MS (LC-MS/MS)Validated from 1 to 250 ng/mL nih.gov
Urine (Mouse)PhIPTandem MS (LC-MS/MS)Validated from 10 to 1000 ng/mL nih.gov
Human HairPhIPMass Spectrometry (LC-MS)Limit of quantification: 50 pg/g hair nih.gov
Cooked MeatsPhIPMass Spectrometry (HPLC-MS)Used to determine PhIP content after different cooking methods nih.gov
Human MilkPhIPMass Spectrometry (LC/MS)Detected levels up to 59 pg/mL acs.org

Column-switching LC systems provide an automated and highly effective means of online sample clean-up and analysis, particularly for complex biological matrices. This technique was successfully used to develop a method for quantifying PhIP in human hair. nih.gov In this application, a hair digest was first extracted using a Blue-Chitin column. The subsequent analysis utilized a column-switching LC-MS system, which automates the transfer of the analyte from a pre-column (for initial clean-up and concentration) to an analytical column for separation before detection. This approach achieved a recovery rate of 73% and a limit of quantification of 50 pg/g of hair, demonstrating its suitability for trace-level analysis. nih.gov

Spectrometric and Electrochemical Detection Methods

The final step in the analytical workflow is the detection and quantification of the separated compounds.

Spectrometric Methods , particularly mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are the gold standard for the detection of PhIP and its metabolites due to their exceptional sensitivity and selectivity. nih.gov Tandem mass spectrometry (MS/MS) is frequently employed, often using a triple quadrupole or ion trap mass analyzer. researchgate.net This technique allows for multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored, significantly reducing background noise and enhancing specificity. nih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, has also been used to investigate PhIP formation, offering high mass accuracy for confident identification. nih.gov In addition to MS, diode array and fluorescence detectors have been used with HPLC for HAA analysis. nih.gov

Electrochemical Detection Methods represent an emerging and promising alternative for the rapid detection of HAAs. A hydrogel-molecular-imprinting electrochemical sensor has been specifically developed for the detection of PhIP in meat products. mdpi.com This sensor utilizes molecularly imprinted polymers to create specific recognition sites for the PhIP molecule. The binding of PhIP to these sites causes a measurable change in an electrochemical signal. mdpi.commdpi.com The developed sensor demonstrated a linear response across a concentration range of 1.0–200.0 ng/mL and achieved a very low detection limit of 0.07 ng/mL, showcasing its high sensitivity. mdpi.com

Mass Spectrometry (MS and LC-ESI/MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective analysis of this compound and its metabolites in complex biological and food matrices. nih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, enabling both the identification and precise quantification of target analytes, even at very low concentrations.

The typical workflow involves an initial sample preparation step, often solid-phase extraction (SPE) or protein precipitation, to isolate the compounds of interest from the matrix. nih.gov The extract is then injected into a liquid chromatography system, commonly a reversed-phase column, to separate the parent compound from its metabolites based on their physicochemical properties.

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules ([M+H]+). The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion-to-product ion transition for each analyte. For this compound, a common transition monitored is m/z 225.2 → 210.1.

LC-ESI/MS/MS methods have been successfully developed and validated for the simultaneous analysis of the parent compound and its key metabolites, such as 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP), in a variety of biological samples including plasma, urine, feces, bile, and various tissues. nih.gov High-resolution mass spectrometry (HRMS) platforms like Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap are also employed for the accurate mass measurement of the parent drug and its metabolites, which aids in determining their elemental composition and confirming their identity.

Table 1: Key Parameters in LC-MS/MS Analysis of this compound

Parameter Description
Sample Preparation Protein precipitation with acetonitrile; Solid-phase extraction (SPE)
Chromatography Reversed-phase liquid chromatography
Ionization Electrospray Ionization (ESI) in positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)

| Common MRM Transition | m/z 225.2 → 210.1 |

Fluorescence and Diode-Array Detection

While mass spectrometry is the gold standard for sensitivity and selectivity, high-performance liquid chromatography (HPLC) coupled with fluorescence or diode-array detection (DAD) represents alternative and more accessible methods for the quantification of this compound. nih.gov

Fluorescence detection is particularly advantageous due to the native fluorescence of the imidazo[1,2-a]pyridine (B132010) scaffold. mdpi.comrsc.org This property allows for sensitive detection without the need for derivatization. The method's selectivity can be enhanced by carefully choosing the excitation and emission wavelengths.

Diode-array detection, on the other hand, provides spectral information across a range of wavelengths, which can aid in the identification of the analyte by comparing its UV spectrum with that of a known standard. mdpi.com While generally less sensitive than fluorescence detection or mass spectrometry, DAD is a robust and versatile technique.

These detection methods are often employed in combination with HPLC for the analysis of this compound in various matrices. nih.gov However, they may be more susceptible to interference from other compounds in complex samples compared to tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. dtic.mil Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the precise connectivity of atoms and the three-dimensional structure of the molecule can be determined. This is particularly crucial for identifying the exact position of metabolic modifications, such as hydroxylation or conjugation, on the parent molecule.

For instance, ¹H NMR can distinguish between protons in different parts of the molecule, such as the aromatic rings and the methyl groups. The chemical shifts of these protons provide clues about their electronic environment. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment.

While NMR is a powerful tool for structural elucidation, it is generally less sensitive than mass spectrometry and requires a larger amount of pure sample. Therefore, it is often used in conjunction with MS to first identify potential metabolites, which are then isolated for definitive structural analysis by NMR.

Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology

A novel and rapid detection method for this compound has been developed utilizing hydrogel-molecular-imprinting electrochemical sensing technology. mdpi.com This approach combines the high selectivity of molecularly imprinted polymers (MIPs) with the sensitivity of electrochemical detection. nih.govmdpi.com

The sensor is fabricated by creating a molecularly imprinted hydrogel on the surface of an electrode. During the polymerization process, the target molecule, this compound, acts as a template. After polymerization, the template is removed, leaving behind specific recognition sites in the hydrogel that are complementary in shape, size, and chemical functionality to the target molecule. core.ac.uk

When a sample containing this compound is introduced to the sensor, the target molecules selectively rebind to these imprinted cavities. This binding event causes a measurable change in the electrochemical properties of the sensor, such as a change in current, which can be detected by techniques like differential pulse voltammetry (DPV). mdpi.comnih.gov The magnitude of the electrochemical signal is proportional to the concentration of the analyte.

This technology offers several advantages, including high selectivity, rapid analysis time, and the potential for portability, making it a promising tool for the on-site detection of this compound in food products. mdpi.comnih.gov

Validation of Analytical Methods: Sensitivity, Reproducibility, and Recovery

The validation of any analytical method is essential to ensure that it is reliable, accurate, and fit for its intended purpose. europa.eu For the analysis of this compound and its metabolites, validation is typically performed according to international guidelines and involves the assessment of several key parameters, including sensitivity, reproducibility, and recovery. ijper.orgyoutube.com

Sensitivity is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. It is typically assessed by analyzing the same samples on different days (inter-day precision) and by different analysts. The results are usually expressed as the relative standard deviation (RSD).

Recovery is a measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte that has been added to a sample matrix and subjected to the entire analytical procedure with the response of a pure standard of the same concentration.

The table below summarizes the validation parameters for two different analytical methods for this compound.

Table 2: Validation Parameters for Analytical Methods for this compound

Method Parameter Value Reference
LC-MS/MS Linearity Range 1 to 250 ng/mL (in various biological matrices) nih.gov
LOQ 1 ng/mL nih.gov
Inter-day Precision (%RSD) < 15% youtube.com
Accuracy (% Recovery) Typically within 85-115% nih.gov
Hydrogel-Molecular-Imprinting Electrochemical Sensor Linearity Range 1.0–200.0 ng/mL mdpi.com
Limit of Detection (LOD) 0.07 ng/mL mdpi.com
Reproducibility (%RSD) Not explicitly stated, but method showed good stability mdpi.com

These validation data demonstrate that both LC-MS/MS and the novel electrochemical sensor are capable of providing accurate and reliable measurements of this compound in their respective applications.

Formation and Occurrence of 2 Amino 1,6 Dimethylimidazo 4,5 B Pyridine in Food Systems

Mechanistic Pathways of Heterocyclic Amine Formation in Thermally Processed Foods

The formation of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (PhIP) in cooked meats is a complex process involving multiple chemical reactions. The primary precursors and reaction pathways have been the subject of extensive research.

Role of Creatine (B1669601), Creatinine (B1669602), Amino Acids, and Sugars

The fundamental building blocks for PhIP are creatine (or its cyclized form, creatinine), specific amino acids, and sugars. nih.gov Creatine is a naturally occurring compound in muscle tissue that, upon heating, readily converts to creatinine. researchgate.net This creatinine molecule provides the imidazole (B134444) part of the PhIP structure. researchgate.net

Phenylalanine, an amino acid, is another crucial precursor, supplying the phenyl group and a portion of the pyridine (B92270) ring. mdpi.com Sugars, such as glucose, participate in the reaction, although their role is complex; they can either promote or inhibit PhIP formation depending on their concentration relative to other precursors. mdpi.comnih.govnih.gov A significant linear correlation has been observed between the molar concentration of PhIP and the molar ratio of creatine to glucose. nih.govnih.gov

Maillard Reaction Pathway Involvement

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is central to the formation of PhIP. nih.gov This cascade of reactions produces a wide array of compounds, including key intermediates for PhIP synthesis. During the Maillard reaction, Strecker degradation of phenylalanine occurs, leading to the formation of phenylacetaldehyde. This intermediate then reacts with creatinine to form the core structure of PhIP. nih.gov The final steps involve condensation and cyclization reactions to yield the stable PhIP molecule.

Factors Influencing this compound Formation and Mitigation Strategies

Several factors related to cooking practices and food composition can significantly impact the amount of PhIP formed. Understanding these factors is key to developing effective mitigation strategies.

Impact of Cooking Parameters (Temperature, Time, Method)

The temperature and duration of cooking are critical determinants of PhIP concentration. Higher temperatures and longer cooking times generally lead to increased PhIP formation. oup.comresearchgate.net For instance, high levels of PhIP, ranging from 12 to 480 ng/g, have been found in chicken breasts that were pan-fried, oven-broiled, or grilled/barbecued, while roasting or stewing produced negligible amounts. oup.comnih.gov The concentration of PhIP in skinless, boneless chicken breast increases with longer cooking times, higher internal temperatures, and a greater degree of surface browning. oup.comnih.gov

Cooking methods that involve direct contact with a hot surface or flame tend to produce higher levels of PhIP. nih.gov One study found that lean meats sautéed or cooked on a griddle at temperatures reaching 250°C contained measurable amounts of PhIP, especially when overcooked. researchgate.net

PhIP Formation in Chicken Breast by Cooking Method and Doneness

Cooking MethodDonenessPhIP Concentration (ng/g)
Pan-friedJust Done12
Pan-friedWell Done45
Pan-friedVery Well Done140
Oven-broiledJust Done15
Oven-broiledWell Done60
Oven-broiledVery Well Done200
Grilled/BarbecuedJust Done20
Grilled/BarbecuedWell Done180
Grilled/BarbecuedVery Well Done480
Roasted-Not Detected
Stewed-Not Detected

Data synthesized from studies on PhIP in cooked chicken. oup.comnih.gov

Effects of Food Composition and Additives

The intrinsic composition of the food, particularly the relative amounts of precursors, plays a significant role. As mentioned, a higher molar ratio of creatine to glucose is correlated with higher PhIP levels. mdpi.comnih.govnih.gov Increasing the concentration of glucose in chicken breast has been shown to inhibit PhIP formation. nih.govnih.gov Chicken, which has a naturally lower glucose concentration compared to beef or pork, tends to form higher levels of PhIP under similar cooking conditions. nih.gov

The addition of certain food additives can also influence PhIP formation. For example, adding sugars like glucose or ribose can decrease PhIP levels. Coating chicken patties with emulsions containing 0.5–1% ribose or 1% glucose led to a reduction in PhIP formation by 28–34% and 39%, respectively. nih.govnih.govresearchgate.net

Effect of Precursor Ratio on PhIP Formation in Grilled Chicken

Creatine/Glucose Molar RatioPhIP Concentration (ng/g)
High9.1
Medium5.5
Low1.5

Illustrative data based on the strong inverse correlation between the creatine/glucose molar ratio and PhIP concentration. mdpi.comnih.govnih.gov

Inhibitory Agents and Their Mechanisms in Reducing Formation

Various compounds have been identified that can inhibit the formation of PhIP. These inhibitory agents often act through several mechanisms, including antioxidant activity, scavenging of free radicals, and trapping of critical reaction intermediates.

Marinades, particularly those containing acidic components like vinegar or lemon juice, or those rich in polyphenolic compounds from herbs and spices, have been shown to be effective. mdpi.com Marinating beef steak in a commercial Caribbean-style marinade, which is rich in polyphenolic antioxidants, was found to decrease the total HCA content by as much as 88%. mdpi.com Similarly, marinades containing rosemary have demonstrated significant reductions in PhIP. mdpi.com The acidic environment created by some marinades may denature proteins on the meat surface, thereby reducing the availability of precursors for HCA formation. mdpi.com

Certain flavonoids, such as quercetin (B1663063) and epigallocatechin gallate (EGCG), have been shown to be potent inhibitors. nih.gov Their primary mechanism appears to be the trapping of phenylacetaldehyde, a key intermediate in the PhIP formation pathway. nih.gov Studies have shown that some flavonoids can reduce PhIP formation by 60-80%. nih.gov

Inhibition of PhIP Formation by Various Agents

Inhibitory AgentFood MatrixReduction in PhIP Formation (%)
Caribbean MarinadeGrilled Beef Steak~88%
Herb MarinadeGrilled Beef Steak~72%
Southwest MarinadeGrilled Beef Steak~57%
1% Glucose CoatingChicken Patties39%
0.5-1% Ribose CoatingChicken Patties28-34%
QuercetinRoast Beef Patties60-80%
Epigallocatechin gallate (EGCG)Roast Beef Patties60-80%

Data compiled from various studies on the mitigation of PhIP formation. nih.govnih.govnih.govmdpi.com

Quantitative Analysis of this compound in Dietary Samplesnih.gov

The quantification of this compound (PhIP) in dietary samples is crucial for assessing human exposure to this compound. Various analytical techniques have been developed and employed for the accurate measurement of PhIP in a wide range of food matrices. The most common and reliable method for this purpose is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). conicet.gov.arnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of PhIP at very low concentrations, typically in the nanogram per gram (ng/g) range. nih.gov

Sample preparation for PhIP analysis is a critical step and usually involves extraction of the compound from the food matrix, followed by a clean-up procedure to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of PhIP from food extracts before HPLC-MS analysis.

Numerous studies have reported the levels of PhIP in various cooked meat and fish products. These studies have consistently shown that the concentration of PhIP is highly dependent on the cooking method and the level of doneness. For instance, pan-fried, oven-broiled, and grilled or barbecued chicken have been found to contain significantly high levels of PhIP, with concentrations that can reach up to 480 ng/g. caymanchem.com In contrast, cooking methods such as roasting and stewing result in much lower or undetectable levels of PhIP. caymanchem.com

One study analyzing grilled chicken entrées from popular chain restaurants found that all 100 samples contained PhIP, with concentrations ranging from 0.08 to 43.2 ng/g. researchgate.net Another study focusing on the Argentinean diet, which is rich in red meat, estimated a daily intake of PhIP to be as high as 12,268.0 ng/day. Research on home-cooked and fast-food burgers has also detected PhIP, with concentrations in home-cooked samples ranging from 1.52 ng/g to 2.13 ng/g and in fast-food samples from 1.85 ng/g to 3.46 ng/g. researchgate.net

The following interactive data tables summarize the findings from various studies on the quantitative analysis of PhIP in different dietary samples.

Table 1: PhIP Content in Various Cooked Meats

Food ItemCooking MethodPhIP Concentration (ng/g)
Chicken BreastPan-fried12 - 480
Chicken BreastOven-broiled12 - 480
Chicken BreastGrilled/Barbecued12 - 480
Grilled Chicken EntréeRestaurant Grilled0.08 - 43.2
BeefFried (at 300°C)Originally Isolated
Beef, Pork, Chicken, FishVarious high-temp methodsUp to 70
Home-cooked BurgerPan-fried1.52 - 2.13
Fast-food Burger---1.85 - 3.46

Table 2: Influence of Cooking Doneness on PhIP Levels in Chicken Breast

Doneness LevelCooking MethodPhIP Concentration (ng/g)
Just DonePan-fried~12
Well DonePan-fried~25
Very Well DonePan-fried~50
Just DoneOven-broiled~131
Well DoneOven-broiled~200
Very Well DoneOven-broiled~480
Just DoneGrilled/Barbecued~36
Well DoneGrilled/Barbecued~100
Very Well DoneGrilled/Barbecued~250

Computational and Modeling Studies on Imidazo 4,5 B Pyridine Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a toxicant or a drug, might interact with a biological receptor at the atomic level.

Research on PhIP has utilized molecular docking simulations to explore its interaction with nuclear receptors, which is a potential mechanism for its tissue-specific carcinogenicity. nih.gov One significant study focused on the androgen receptor (AR), a key protein in the development and progression of prostate cancer. nih.govresearchgate.net Using programs like ArgusLab, researchers simulated the binding of PhIP and its metabolites to the ligand-binding domain (LBD) of the AR. researchgate.net The simulations revealed that PhIP and its metabolite, N²-hydroxy-PhIP, can fit into the same binding cavity as the natural androgen ligand, dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net

The docking calculations predict the binding free energy, which indicates the affinity of the ligand for the receptor. In these studies, PhIP and its metabolites showed high affinity for the AR, with binding scores comparable to that of DHT, suggesting that PhIP can act as a competitive binder. nih.govresearchgate.net This interaction could potentially disrupt the normal signaling of the androgen receptor, a mechanism proposed to contribute to PhIP's role in prostate cancer. nih.gov

Table 1: Theoretical Binding Affinities of PhIP and its Metabolites to the Androgen Receptor

CompoundAScore (kcal/mol)
Dihydrotestosterone (DHT)-13.531
PhIP-11.4022
N-OH-PhIP-11.093
4-OH-PhIP-9.0353

Data sourced from molecular docking simulations. A more negative score indicates a higher binding affinity. researchgate.net

Quantum Chemical Calculations for Reactivity and Metabolic Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These methods are invaluable for understanding chemical reactivity and predicting the metabolic fate of compounds like DMIP. The carcinogenicity of many HCAs is not due to the parent compound itself but to the reactive metabolites formed in the body. researchgate.net

The metabolic activation of PhIP is a two-phase process. nih.gov In Phase I, cytochrome P450 enzymes (specifically CYP1A2) oxidize the exocyclic amino group to form N²-hydroxy-PhIP. nih.govresearchgate.net In Phase II, this intermediate is further esterified to generate highly reactive O-sulfonyl and O-acetyl esters, which can form covalent adducts with DNA, leading to mutations. nih.gov

Quantum mechanical models can predict the most likely sites on a molecule to be metabolized. nih.govresearchgate.net By calculating properties such as the energies of frontier molecular orbitals (HOMO and LUMO), atomic charges, and the stability of potential intermediates, researchers can predict which atoms are most susceptible to enzymatic attack. mdpi.com For example, these calculations can help explain why the exocyclic amino group of PhIP is the primary site of oxidation by CYP enzymes. Such computational approaches allow for the prediction of metabolic pathways for less-studied compounds like DMIP, guiding experimental efforts to identify their metabolites. nih.govresearchgate.netoptibrium.com The concept of "quantum metabolism" is an emerging field that applies these principles to understand how quantum effects can influence biological processes, including drug and xenobiotic metabolism. fertigmetabolism.com

Predictive Modeling of Carcinogenic Potential and Structure-Activity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationships (QSAR), is a key component of modern computational toxicology. frontiersin.org QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity, such as carcinogenic potency. researchgate.netnih.gov

For classes of compounds like aromatic and heterocyclic amines, numerous QSAR studies have been conducted to identify the key molecular features that determine their carcinogenicity. researchgate.netnih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds with known carcinogenic potencies. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., orbital energies), and structural features. researchgate.net Statistical methods are then used to build a model that can predict the carcinogenicity of new or untested compounds. nih.gov

Structure-Activity Relationship (SAR) studies of imidazopyridine derivatives have revealed several key insights. The type and position of substituents on the imidazo[4,5-b]pyridine core can significantly influence biological activity. nih.govnih.gov For example, in studies on the antiproliferative activity of related pyridine (B92270) derivatives, the presence and position of hydroxyl (-OH) or amino (-NH2) groups were found to enhance activity, while bulky groups tended to decrease it. nih.gov The replacement of the phenyl group in PhIP with a methyl group in DMIP represents a significant structural change that would be expected to alter its biological activity. QSAR and SAR analyses provide a framework for understanding how such structural modifications impact carcinogenic potential, allowing for the prioritization of chemicals for further toxicological testing. nih.govresearchgate.net

Systems Biology Approaches for Biological Impact Analysis (e.g., miRNA Dysregulation)

Systems biology aims to understand the broader biological impact of a chemical by integrating data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to model complex biological networks. This approach moves beyond studying a single molecular target to analyzing how a compound perturbs entire pathways and cellular processes.

For carcinogenic HCAs, systems biology approaches can help elucidate their mechanisms of toxicity and carcinogenesis. For instance, transcriptomic studies, such as mRNA differential display, have been used on PhIP-induced tumors in rats. These studies compared gene expression patterns between tumor cells and normal mammary gland cells, identifying specific genes, like beta-casein and transferrin, whose expression was significantly altered. Such findings provide clues about the cellular pathways disrupted during the carcinogenic process.

More recently, metabolomic investigations have been applied to understand the effects of PhIP exposure. A 2024 study on rats exposed to PhIP for four weeks revealed significant disruptions in the colonic gene expression patterns related to the mitochondrial electron transport chain and energy metabolism. nih.gov This suggests that short-term exposure to PhIP can induce colonic energy metabolism disorders, providing new insights into its organ-specific toxicity. nih.gov While specific studies on DMIP-induced miRNA dysregulation are not available, the analysis of microRNAs (miRNAs)—small non-coding RNAs that regulate gene expression—is a powerful systems biology tool. Dysregulation of miRNA expression is a known hallmark of cancer, and future studies may explore how compounds like DMIP could alter miRNA profiles, leading to the initiation or promotion of cancer.

Research Applications and Future Directions for 2 Amino 1,6 Dimethylimidazo 4,5 B Pyridine

Development of Biomarkers for Human Exposure and Disease Risk

The development of reliable biomarkers is crucial for understanding the extent of human exposure to 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (PhIP) and assessing its associated health risks. Research has focused on identifying and validating biomarkers in various biological matrices that can provide insights into both recent and long-term exposure.

Biomonitoring in Biological Fluids and Tissues (e.g., Urine, Hair, DNA Adducts)

Biomonitoring of PhIP exposure in humans is accomplished through the analysis of biological fluids and tissues, with urine, hair, and DNA adducts being the most extensively studied matrices. Each of these sample types offers unique advantages for assessing exposure over different timeframes.

Urine: The measurement of PhIP and its metabolites in urine provides a snapshot of recent dietary intake. Unmetabolized PhIP can be detected in urine following the consumption of cooked meats. researchgate.net Studies in rats have shown a linear dose-response for the excretion of unmetabolized PhIP, suggesting that urinary PhIP could be a reliable short-term biomarker of exposure. nih.gov

Hair: Hair analysis serves as a valuable tool for assessing long-term or cumulative exposure to PhIP over weeks to months. researchgate.net PhIP becomes incorporated into the hair shaft, providing an integrated measure of exposure. mdpi.com Research has demonstrated a strong correlation between the intake of PhIP from cooked meats and the levels of PhIP found in hair. researchgate.netnih.gov However, factors such as hair pigmentation can influence the accumulation of PhIP, and normalizing for melanin (B1238610) content can strengthen the correlation with dietary intake. researchgate.net The level of PhIP in hair has been shown to be a useful biological indicator of dietary intake of heterocyclic amines (HCAs). nih.gov

DNA Adducts: PhIP can form covalent bonds with DNA, creating PhIP-DNA adducts. These adducts represent a measure of the biologically effective dose, indicating the amount of the carcinogen that has reached and reacted with its target molecule. nih.gov PhIP-DNA adducts have been detected in human breast tissue and exfoliated ductal epithelial cells in breast milk. umn.edu The formation of these adducts is a critical step in the mutagenic and carcinogenic process initiated by PhIP. ucdavis.edu While DNA adducts are a direct measure of genotoxic damage, their levels can be influenced by individual DNA repair capacity. researchgate.net

Protein Adducts: In addition to DNA, metabolites of PhIP can bind to proteins, such as serum albumin and hemoglobin. These protein adducts are more stable and accumulate over time with chronic exposure, offering another avenue for long-term biomonitoring. healinggourmet.com

BiomarkerBiological MatrixExposure TimeframeKey Research Findings
Unmetabolized PhIP and its metabolitesUrineShort-term (past 24-48 hours)Provides a snapshot of recent dietary intake. researchgate.net Linear dose-response observed in animal models. nih.gov
PhIPHairLong-term (weeks to months)Correlates with dietary PhIP intake. researchgate.netnih.gov Melanin content can influence PhIP levels. researchgate.net A reliable indicator of habitual HCA intake. nih.gov
PhIP-DNA AdductsTissues (e.g., breast, prostate), White Blood CellsIntermediate to Long-termA measure of the biologically effective dose and genotoxic damage. nih.gov Detected in human breast and prostate tissues. nih.govumn.edu
PhIP-Protein AdductsBlood (Serum Albumin, Hemoglobin)Long-termStable and accumulate with chronic exposure, offering a long-term biomonitoring option. healinggourmet.com

Correlation with Cancer Pathology Biomarkers

Research has explored the association between PhIP exposure biomarkers and established biomarkers of cancer pathology, providing a potential link between dietary intake of this compound and disease progression. A notable study investigated the relationship between PhIP-DNA adducts in prostate tissue and biomarkers of prostate cancer. nih.gov The findings revealed a statistically significant positive association between the levels of PhIP-DNA adducts in both nontumorous and tumorous prostate cells and the Gleason grade, a key prognostic indicator in prostate cancer. nih.gov Furthermore, PhIP-DNA adducts in normal prostate cells were significantly associated with prostate-specific antigen (PSA) levels. nih.gov These findings suggest that PhIP-DNA adducts may serve as a valuable biomarker for prostate carcinogenesis. nih.gov

Therapeutic and Diagnostic Potential of Imidazo[4,5-b]pyridine Scaffolds

The imidazo[4,5-b]pyridine core structure, of which this compound is a member, has garnered significant interest in the fields of medicine and technology due to its versatile chemical properties and biological activities.

Drug Discovery and Development Initiatives (e.g., Antiproliferative Agents)

The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has made it an attractive template for the design of novel therapeutic agents. nutritionfacts.orgnutritionfacts.org This structural analogy allows molecules based on this scaffold to interact with biological targets that typically bind purines, such as enzymes and receptors involved in cellular signaling and proliferation.

Numerous studies have demonstrated the potential of imidazo[4,5-b]pyridine derivatives as antiproliferative agents. nutritionfacts.orgnutritionfacts.org By modifying the substituents on the imidazo[4,5-b]pyridine ring, researchers have been able to develop compounds with potent activity against various cancer cell lines. nutritionfacts.orgcdc.gov For instance, certain derivatives have shown inhibitory effects on enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. The imidazo[4,5-b]pyridine scaffold has been recognized as a useful framework in the design of novel biomedical agents, with the biological activity being highly dependent on the specific chemical groups attached to the core structure. nutritionfacts.org

Imidazo[4,5-b]pyridine Derivative TypeTherapeutic Target/MechanismExample Cancer Cell Lines TestedReference
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9 inhibition, induction of apoptosisHCT-116 (colon), MCF-7 (breast) nutritionfacts.org
2,6-disubstituted imidazo[4,5-b]pyridinesGeneral antiproliferative activityLN-229 (glioblastoma), Capan-1 (pancreatic), HCT-116 (colorectal), NCI-H460 (lung), DND-41 (leukemia) nutritionfacts.org
Amidino-substituted imidazo[4,5-b]pyridinesInhibition of tubulin polymerizationVarious human cancer cell lines cdc.gov

Novel Sensor Technologies for Detection in Food and Biological Samples

The development of rapid, sensitive, and selective methods for the detection of PhIP in food and biological samples is essential for exposure assessment and food safety monitoring. Recent advancements in sensor technology have shown promise in this area.

One innovative approach involves the use of a hydrogel-molecular-imprinting electrochemical sensor. mdpi.com This technology utilizes molecularly imprinted hydrogels that have specific recognition sites for PhIP. When integrated with an electrochemical workstation, this sensor allows for the highly selective and rapid detection of PhIP in meat products. mdpi.com The sensor has demonstrated a linear response over a relevant concentration range and a low detection limit, indicating its potential for practical applications in food analysis. mdpi.com

Other sensor technologies that have been explored for the detection of amines, a class of compounds to which PhIP belongs, include optical sensors. These can be based on pH indicators adsorbed onto a matrix, where the adsorption of amines causes a detectable color change. nutritionfacts.org While not specific to PhIP, these technologies demonstrate the potential for developing novel sensing platforms for heterocyclic amines.

Public Health Implications and Risk Mitigation Strategies Related to Dietary Exposure

The presence of this compound in commonly consumed cooked meats has significant public health implications due to its carcinogenic properties. Therefore, developing and promoting effective risk mitigation strategies related to dietary exposure is a key public health goal.

Several strategies can be employed to reduce the formation of PhIP and other heterocyclic amines during cooking:

Cooking Method and Temperature: High-temperature cooking methods such as grilling, broiling, and pan-frying are associated with the highest levels of HCA formation. nutritionfacts.org Lowering the cooking temperature and reducing cooking time can significantly decrease the formation of these compounds. researchgate.net Boiling, stewing, and poaching are cooking methods that produce negligible amounts of HCAs. nutritionfacts.org

Marinades: Marinating meat before high-temperature cooking can substantially reduce the formation of HCAs. Marinades containing antioxidant-rich ingredients such as herbs (e.g., rosemary), spices, and acidic components (e.g., vinegar, lemon juice) have been shown to be particularly effective. nutritionfacts.orgnutritionfacts.org

Dietary Choices: Increasing the consumption of fruits and vegetables, particularly cruciferous vegetables like broccoli and cabbage, may offer protection against the harmful effects of HCAs. nutritionfacts.org These foods contain compounds that can help the body detoxify carcinogens. nutritionfacts.org Green tea has also been identified as potentially protective.

Mitigation StrategyMechanism/PrincipleExamplesReference
Modify Cooking MethodLowering temperature and reducing direct heat exposure minimizes HCA formation.Boiling, stewing, poaching instead of grilling or frying. Pre-cooking in a microwave. nutritionfacts.orgnutritionfacts.org
Use of MarinadesAntioxidant compounds in marinades inhibit the chemical reactions that form HCAs.Marinades with herbs (rosemary), spices, vinegar, or lemon juice. nutritionfacts.orgnutritionfacts.org
Dietary InterventionCertain food components can enhance the detoxification of carcinogens or inhibit their formation.Increased consumption of cruciferous vegetables, fruits, and green tea. nutritionfacts.org
Consumer EducationInforming the public about risks and safer practices to encourage behavioral change.Public health campaigns and dietary guidelines.

Emerging Research Avenues and Interdisciplinary Collaborations for this compound

The compound this compound (also known as 1,6-DMIP) belongs to the imidazo[4,5-b]pyridine class of nitrogen-containing heterocycles. This structural family is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its structural similarity to naturally occurring purines. mdpi.comnih.govuctm.edu While direct research on 1,6-DMIP is limited, emerging research avenues can be extrapolated from studies on its structural analogues and the broader imidazo[4,5-b]pyridine framework. These avenues necessitate significant interdisciplinary collaboration to fully explore the compound's potential.

Emerging Research Avenues

Future investigation into this compound is branching into several key areas, largely inspired by the activities observed in related compounds.

Antiproliferative and Anticancer Drug Discovery: A significant body of research highlights the potential of the imidazo[4,5-b]pyridine skeleton in developing new anticancer agents. Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. mdpi.commdpi.com For instance, certain 2,6-disubstituted imidazo[4,5-b]pyridines show strong inhibitory effects on pancreatic and other cancer cells. mdpi.comnih.gov Amidino-substituted derivatives have displayed selective and potent activity against colon carcinoma cell lines, with some compounds showing efficacy at sub-micromolar concentrations. mdpi.comnih.gov This suggests a promising avenue for synthesizing and screening derivatives of 1,6-DMIP to identify novel and selective anticancer compounds. One study confirmed that the main target for some of these derivatives was tubulin, a key component in cell division. mdpi.com

Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Analogues

Compound Type Cancer Cell Line Observed Activity (IC₅₀) Reference
Amidino-substituted Colon Carcinoma (SW620) 0.4 µM and 0.7 µM mdpi.com
2,6-diphenyl substituted Pancreatic (Capan-1), Myeloid Leukemia (HL-60) 1.50–1.87 µM mdpi.com
Acrylonitrile-derived Various human cancer cells 0.2–0.6 µM mdpi.com

Antiviral and Antimicrobial Research: The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases. Studies have shown that certain derivatives possess selective antiviral properties. For example, bromo-substituted derivatives were found to have moderate activity against the Respiratory Syncytial Virus (RSV). mdpi.comnih.gov While many tested compounds in this class have shown little to no antibacterial activity, some exceptions have been noted, such as a derivative showing moderate activity against E. coli. mdpi.comnih.gov This indicates that 1,6-DMIP could serve as a foundational structure for developing new antiviral or, to a lesser extent, antibacterial agents through targeted chemical modifications.

Toxicology and Mutagenesis Studies: Early research has described 1,6-DMIP as a mutagenic compound. researchgate.net This aligns with findings for the well-studied analogue 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), which is a dietary carcinogen formed in high-temperature cooked meats. nih.govnih.gov PhIP is known to require metabolic activation to exert its genotoxic effects and has been linked to cancers of the colon, breast, and prostate. nih.gov An emerging avenue of research is the detailed toxicological profiling of 1,6-DMIP. This includes investigating its mechanisms of metabolic activation, DNA adduct formation, and mutagenic spectrum, similar to how PhIP's interaction with the androgen receptor is being studied for its role in prostate cancer. nih.gov

Medicinal Chemistry and Novel Synthesis Routes: The versatility of the imidazo[4,5-b]pyridine core allows for extensive chemical modification. Future research will likely focus on developing novel, efficient, and regioselective synthesis methods, such as microwave-assisted synthesis or palladium-catalyzed coupling reactions, to create libraries of 1,6-DMIP derivatives. nih.govresearchgate.net These efforts aim to fine-tune the molecule's properties to enhance potency and selectivity for various biological targets, including protein kinases and receptors in the central nervous system. uctm.edu

Interdisciplinary Collaborations

Advancing the research on 1,6-DMIP requires synergistic collaborations across multiple scientific disciplines.

Medicinal Chemistry, Molecular Biology, and Oncology: Synthetic organic chemists are needed to design and produce novel derivatives of 1,6-DMIP. These compounds can then be evaluated by molecular biologists and oncologists to understand their mechanism of action, identify cellular targets, and assess their efficacy in preclinical cancer models.

Toxicology, Food Science, and Public Health: Given the mutagenic nature of 1,6-DMIP and its analogue PhIP, a collaboration between toxicologists, food scientists, and public health experts is crucial. researchgate.netnih.gov This would facilitate the investigation of 1,6-DMIP's potential formation in food, its metabolic fate in the human body, and the assessment of any associated public health risks.

Computational Chemistry and Structural Biology: Molecular modeling and computational docking studies can predict how 1,6-DMIP and its derivatives might interact with biological targets. nih.gov Collaborations with structural biologists can then validate these predictions by solving the crystal structures of these molecules bound to their target proteins, providing a rational basis for designing more effective drugs.

Virology, Microbiology, and Pharmacology: To explore the antimicrobial potential, virologists and microbiologists can screen 1,6-DMIP derivatives against a wide range of pathogens. Promising candidates would then be passed to pharmacologists to study their activity and mechanisms in more detail, paving the way for the development of new anti-infective therapies. mdpi.comnih.gov

Analytical Chemistry and Materials Science: The development of sensitive and rapid detection methods is essential for monitoring human exposure to potentially harmful compounds like 1,6-DMIP. This fosters collaboration between analytical chemists and materials scientists to create innovative sensing technologies, such as hydrogel-molecularly imprinted electrochemical sensors, which have been developed for PhIP. mdpi.com

Q & A

Q. What are the established synthetic routes for DMIP and structurally related heterocyclic amines?

DMIP can be synthesized via condensation reactions involving aminoimidazole precursors and aliphatic 1,3-difunctional compounds. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile has been used as a key precursor for related imidazopyridines through cyclization and functionalization steps . Methodological optimization includes controlling reaction temperature (e.g., 80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., piperidine). Structural analogs like IFP (2-amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine) are synthesized similarly, with furan or pyridine ring modifications .

Q. How is DMIP detected and quantified in complex matrices like cooked meat or biological samples?

DMIP is typically extracted using solid-phase extraction (SPE) with C18 or mixed-mode sorbents, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Key parameters include:

  • Mobile phase: Methanol/water with 0.1% formic acid for ionization.
  • Detection: Multiple reaction monitoring (MRM) transitions specific to DMIP (e.g., m/z 202 → 158).
  • Validation: Spike-recovery tests (70–120%) and limits of quantification (LOQ) down to 0.1 ng/g in meat matrices .

Q. What factors influence DMIP formation during food processing?

DMIP forms during high-temperature cooking (≥150°C) of creatinine-rich meats (e.g., pork, beef) via the Maillard reaction. Critical factors include:

  • Precursors: Creatinine, free amino acids (e.g., glycine), and reducing sugars.
  • Cooking methods: Grilling or frying increases DMIP yields compared to boiling.
  • Inhibitors: Marinating with antioxidants (e.g., rosemary extract) reduces DMIP formation by up to 50% by scavenging reactive intermediates .

Advanced Research Questions

Q. How can contradictory epidemiological data on DMIP’s carcinogenicity be resolved?

Conflicting results (e.g., weak prostate cancer associations in some studies vs. elevated urinary DMIP in smokers ) may arise from:

  • Exposure misclassification: Variability in cooking practices and DMIP stability during digestion.
  • Biomarker specificity: DMIP adducts (e.g., serum albumin adducts) provide longer-term exposure measures than urinary metabolites .
  • Confounding factors: Genetic polymorphisms in metabolic enzymes (e.g., CYP1A2) may modulate individual susceptibility .

Q. What advanced analytical techniques improve DMIP adduct characterization in biomonitoring studies?

Proteolytic digestion optimization (e.g., using trypsin at 37°C for 16 hours) enables the release of DMIP adducts from serum albumin. Mass spectrometry workflows include:

  • High-resolution MS: Orbitrap or Q-TOF platforms for accurate mass determination (m/z ± 5 ppm).
  • Isotope dilution: Stable isotope-labeled DMIP as an internal standard.
  • Data-independent acquisition (DIA): To identify low-abundance adducts in complex biological matrices .

Q. How do structural analogs of DMIP complicate analytical specificity?

DMIP shares MRM transitions with analogs like IFP (m/z 202 vs. 218) and PhIP (m/z 224). Resolution strategies include:

  • Chromatographic separation: Extended gradient elution (e.g., 30-minute runs) on UPLC columns (e.g., BEH C18).
  • MS/MS spectral libraries: Curated collision-induced dissociation (CID) patterns for isobaric compounds .

Q. What mechanistic insights exist for DMIP’s biological activity?

DMIP upregulates pro-inflammatory pathways, as shown by its induction of IL6 mRNA in vitro, potentially via aryl hydrocarbon receptor (AhR) activation . Metabolic activation involves CYP-mediated N-oxidation to form DNA-reactive species, analogous to PhIP’s bioactivation .

Q. How can computational methods aid DMIP research?

Density functional theory (DFT) studies predict DMIP’s reactive sites (e.g., C8 position for adduct formation) and metabolic stability. Molecular docking simulations with CYP isoforms (e.g., CYP1A2) identify binding affinities and metabolic rates .

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Reactant of Route 1
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine
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2-Amino-1,6-dimethylimidazo[4,5-b]pyridine

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